Structural & Synthetic Analysis of (4S)-3-Benzoyl-1,3-thiazolidine-4-carboxylic Acid
Structural & Synthetic Analysis of (4S)-3-Benzoyl-1,3-thiazolidine-4-carboxylic Acid
Executive Summary
Compound Class: N-Protected Thioproline Derivative Stereochemistry: (4S) Configuration (Derived from D-Cysteine) Key Utility: Peptidomimetic Scaffold, Chiral Building Block, Antioxidant Prodrug[1][2]
This technical guide provides a comprehensive analysis of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid . While the (4R) enantiomer (L-thioproline) is a well-known metabolite derived from L-cysteine, the (4S) enantiomer represents the "unnatural" D-series configuration. This molecule serves as a critical proline surrogate in medicinal chemistry, offering restricted conformational flexibility due to the steric bulk of the sulfur atom and the N-benzoyl group.
Structural & Stereochemical Analysis[3][4]
Stereochemistry: The (4S) Distinction
The configuration of the C4 chiral center is defined by the Cahn-Ingold-Prelog (CIP) priority rules.
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Origin: The (4S) configuration indicates this molecule is synthesized from D-Cysteine (unlike the natural metabolite L-thioproline, which is 4R).
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Priority Assignment:
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Implication: In the (4S) isomer, looking down the C-H bond, the priorities 1 → 2 → 3 trace a counter-clockwise path.
Conformational Rotamerism (Cis/Trans Isomerism)
A defining feature of N-benzoyl thiazolidines is the restricted rotation around the amide bond (N3–C=O). Unlike flexible amines, the partial double-bond character of the amide creates two distinct rotamers that exist in equilibrium: Cis and Trans .
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Trans Rotamer: The phenyl ring of the benzoyl group is trans to the C4-carboxylic acid. This is generally the thermodynamically dominant form due to reduced steric clash.
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Cis Rotamer: The phenyl ring is cis to the C4-carboxylic acid.
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NMR Consequence: In ¹H and ¹³C NMR spectra at room temperature, this results in signal doubling (split peaks) for protons near the ring nitrogen (H2 and H4). This is often mistaken for impurities by inexperienced chemists but is a hallmark of N-acyl thiazolidines.
Ring Puckering
The 1,3-thiazolidine ring adopts an envelope conformation to minimize torsional strain and eclipsing interactions between the sulfur lone pairs and adjacent bonds. The C4 or S1 atom typically serves as the "flap" of the envelope.
Synthetic Protocol
The synthesis of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid is a two-stage convergent process. It requires strict stereocontrol by selecting the correct starting amino acid.
Workflow Diagram
Figure 1: Synthetic pathway from D-Cysteine to the N-benzoyl derivative.
Detailed Methodology
Step 1: Formation of the Thiazolidine Core
Objective: Cyclization of D-Cysteine with formaldehyde.
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Dissolution: Dissolve D-Cysteine Hydrochloride (10 mmol) in distilled water (20 mL).
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Condensation: Add Formaldehyde (37% aq. solution, 12 mmol) dropwise.
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Incubation: Stir at room temperature for 12 hours. The reaction proceeds via imine formation followed by intramolecular nucleophilic attack by the thiol.
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Isolation: Adjust pH to 6.0 with dilute ammonia or sodium acetate to precipitate the zwitterionic (4S)-thiazolidine-4-carboxylic acid. Filter and wash with ethanol.[2]
Step 2: N-Benzoylation (Schotten-Baumann Conditions)
Objective: Acylation of the secondary amine without racemizing the C4 center.
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Preparation: Dissolve the intermediate (4S)-thiazolidine-4-carboxylic acid (5 mmol) in 2M NaOH (10 mL) at 0°C.
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Addition: Simultaneously add Benzoyl Chloride (5.5 mmol) and additional 2M NaOH dropwise, maintaining the pH > 10 and temperature < 5°C.
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Note: Low temperature is critical to prevent hydrolysis of the benzoyl chloride and minimize racemization.
-
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Reaction: Stir vigorously for 2 hours, allowing the mixture to reach room temperature.
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Workup: Acidify the solution carefully with 2M HCl to pH 2.0. The product will precipitate as a white solid.[5]
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Purification: Extract with Ethyl Acetate if oiling occurs, or filter the solid. Recrystallize from Ethanol/Water.[5]
Physicochemical & Analytical Characterization
Predicted Properties
| Property | Value (Approximate) | Relevance |
| Molecular Formula | C₁₁H₁₁NO₃S | Stoichiometry verification |
| Molecular Weight | 237.27 g/mol | Mass Spectrometry (M+H⁺: 238.28) |
| pKa (-COOH) | ~3.5 - 3.8 | More acidic than proline due to S-inductive effect |
| LogP | ~1.2 - 1.5 | Moderate lipophilicity (drug-like) |
| Solubility | DMSO, Methanol, Ethanol | Poor water solubility in acidic form |
NMR Spectral Features (Diagnostic)
Due to the rotamerism described in Section 1.2, the NMR spectrum in DMSO-d₆ will show dual sets of signals.
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¹H NMR (400 MHz, DMSO-d₆):
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Carboxyl Proton: Broad singlet at 12.5–13.0 ppm.
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Aromatic Protons: Multiplets at 7.4–7.6 ppm (Benzoyl group).
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H-2 Protons (N-CH₂-S): Two sets of doublets (or broad singlets) around 4.5–4.9 ppm. The chemical shift difference between the two H2 protons is significant due to the anisotropic effect of the benzoyl carbonyl.
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H-4 Proton (Chiral Center): Multiplet at 4.8–5.1 ppm.
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H-5 Protons: Multiplets at 3.1–3.4 ppm.
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Validation Criterion: The integration ratio of the split peaks corresponds to the ratio of cis to trans rotamers (typically 60:40 or 70:30 depending on solvent). Do not interpret these as impurities.
Applications in Drug Discovery[8]
Peptidomimetics (Proline Surrogate)
The thiazolidine ring is isosteric with proline but modifies the peptide backbone geometry.
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Conformational Restriction: The bulky sulfur atom restricts the
and torsion angles more severely than proline. -
Use Case: Incorporating (4S)-3-benzoyl-thiazolidine-4-carboxylic acid into peptides can "lock" bioactive conformations, increasing potency and selectivity for receptors.
Pharmacological Scaffold
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Antioxidant Activity: The thiazolidine ring can open to release a thiol (sulfhydryl group) under specific metabolic conditions, acting as a radical scavenger.
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Neuroprotection: Derivatives of thiazolidine-4-carboxylic acid have shown efficacy in reducing oxidative stress and neuroinflammation, particularly in models of ethanol-induced neurodegeneration [2, 4].[6]
Rotamer Logic Map
Figure 2: Mechanistic origin of NMR signal splitting in N-benzoyl thiazolidines.
References
-
PubChem. (2025).[7] L-Thioproline (Thiazolidine-4-carboxylic acid) Compound Summary. National Library of Medicine.[7] [Link]
-
Naz, S., et al. (2022).[8] Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Frontiers in Pharmacology / NIH PubMed Central. [Link]
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Ehsanifar, M., et al. (2022).[2][6][8] Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences. [Link]
- Guzman-Martinez, A., et al. (2010). Conformational Analysis of Thiazolidine-based Peptidomimetics. Journal of Organic Chemistry. (Contextual grounding for rotamer analysis).
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